molecular formula C14H17N3O4S B2412134 ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate CAS No. 1095074-26-2

ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

Cat. No. B2412134
CAS RN: 1095074-26-2
M. Wt: 323.37
InChI Key: XEADGSCSEACYBM-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX activity, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
Ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of several diseases. In addition, this compound can also inhibit the proliferation of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate in lab experiments is its wide range of biological activities. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a versatile tool for studying various diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate. One of the areas of interest is the development of more potent analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying its biological activities, which can provide insights into the development of novel therapies for various diseases. Additionally, the use of this compound as a tool for studying the role of COX enzymes in inflammation and cancer can also be explored.

Synthesis Methods

The synthesis of ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves the reaction of 4-ethylbenzenesulfonyl chloride with ethyl 3-amino-1H-pyrazole-5-carboxylate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently converted into the final product by the addition of ethyl iodide.

Scientific Research Applications

Ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of pain and inflammation-related disorders. In addition, this compound has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

ethyl 5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-3-10-5-7-11(8-6-10)17-22(19,20)13-9-12(15-16-13)14(18)21-4-2/h5-9,17H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEADGSCSEACYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

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